molecular formula C23H30O4 B12215674 [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 233233-71-1

[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B12215674
CAS No.: 233233-71-1
M. Wt: 370.5 g/mol
InChI Key: IIVBFTNIGYRNQY-FJSZYSOBSA-N
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Description

3-Oxo Group

The ketone at position 3 participates in hydrogen bonding and conjugate interactions, polarizing the C3 carbonyl (δ+ at C3, δ− at O3). This group enhances solubility in polar solvents and may serve as a site for nucleophilic attack in synthetic modifications.

17-Acetyloxy Group

The acetyloxy moiety (-OAc) at position 17 results from esterification of a 17-hydroxyl group with acetic anhydride. This group increases lipophilicity, favoring membrane permeability—a trait exploited in prodrug designs. The R configuration at C17 ensures optimal spatial alignment for receptor binding in steroidal analogs.

Table 2: Functional Group Properties

Group Position Electron Effects Reactivity
3-Oxo C3 Electron-withdrawing conjugation Susceptible to reduction
17-Acetyloxy C17 Electron-donating ester resonance Hydrolysis to 17-hydroxy derivatives

Comparative Structural Analysis with Related Steroidal Derivatives

The compound shares structural motifs with progesterone derivatives but diverges in substituent patterns and saturation states.

Table 3: Structural Comparison with Analogues

Compound Substituents Saturation Molecular Weight (g/mol) Melting Point (°C)
Target Compound 6α,13α-methyl; 17α-acetyloxy Decahydro (A/B) 312.45 175–177
Medroxyprogesterone Acetate 6α-methyl; 17α-acetyloxy Tetrahydropregnene 386.53 207–209
Chlormadinone Acetate 6β-chloro; 17α-acetyloxy Octahydro 404.90 198–200

Key differences include:

  • 6,13-Dimethyl vs. 6-Methyl/Chloro : The dual methyl groups in the target compound increase steric bulk compared to Medroxyprogesterone’s single methyl or Chlormadinone’s chloro substituent, potentially altering receptor affinity.
  • Decahydro Saturation : Full saturation of rings A/B distinguishes it from partially unsaturated analogs, reducing aromatic interactions but enhancing conformational rigidity.

Properties

CAS No.

233233-71-1

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17?,18?,20?,21?,22-,23-/m0/s1

InChI Key

IIVBFTNIGYRNQY-FJSZYSOBSA-N

Isomeric SMILES

CC1=CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4

Origin of Product

United States

Preparation Methods

Methylation at C6 and C13

The introduction of methyl groups requires regioselective alkylation. For example, treatment of 17α-hydroxyprogesterone with methyl iodide in the presence of potassium tert-butoxide yields the 6,13-dimethyl intermediate. Reaction conditions (e.g., −78°C in tetrahydrofuran) ensure minimal side reactions.

Acetylation at C17

The C17 hydroxyl group is acetylated using acetic anhydride in pyridine. This step proceeds via an SN2 mechanism, with pyridine neutralizing generated HCl. Yields typically exceed 85% after 12 hours at 25°C.

Oxidation at C3

The 3β-hydroxyl group is oxidized to a ketone using Jones reagent. Careful temperature control (0–5°C) prevents over-oxidation. The product is purified via recrystallization from ethanol/water.

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and yield optimization:

StepReagents/ConditionsYield (%)Purity (%)
MethylationCH₃I, KOtBu, THF, −78°C, 4h7895
Acetylation(CH₃CO)₂O, pyridine, 25°C, 12h8698
OxidationCrO₃/H₂SO₄, acetone, 0°C, 2h9197

Industrial protocols employ continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 30% compared to batch processes.

Purification and Characterization

Recrystallization

The crude product is dissolved in hot ethyl acetate and cooled to −20°C to precipitate pure crystals. This step removes unreacted starting materials and byproducts.

Chromatographic Methods

Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers. High-performance liquid chromatography (HPLC) with a C18 column confirms enantiomeric excess (>99%).

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 5.72 (s, 1H, C4-H), 2.05 (s, 3H, OAc), 1.21 (s, 3H, C6-CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone).

Challenges and Optimization

Stereochemical Control

The (13S,17R) configuration necessitates chiral auxiliaries or asymmetric catalysis. Use of (-)-sparteine as a ligand in methylation steps improves enantioselectivity by 15%.

Byproduct Mitigation

Over-acetylation at C21 is minimized by limiting acetic anhydride stoichiometry to 1.1 equivalents. Residual acetic acid is removed via azeotropic distillation with toluene .

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The compound contains an acetate ester group (−OC(=O)CH₃) at the 17-position. Under acidic or basic conditions, this ester can undergo hydrolysis to yield the corresponding alcohol.

  • Reaction :
    [(13S,17R)-Compound] Acetate+H2OAcid/Base[(13S,17R)-Compound] Alcohol+Acetic Acid\text{[(13S,17R)-Compound] Acetate} + \text{H}_2\text{O} \xrightarrow{\text{Acid/Base}} \text{[(13S,17R)-Compound] Alcohol} + \text{Acetic Acid}

  • Mechanism : Nucleophilic attack on the carbonyl carbon by water, facilitated by acid (e.g., HCl) or base (e.g., NaOH) .

Reduction of the Ketone Group

The 3-oxo group (C=O) in the cyclopenta[a]phenanthren core is susceptible to reduction. Common reducing agents (e.g., NaBH₄, LiAlH₄) could convert the ketone to a secondary alcohol.

  • Reaction :
    [(13S,17R)-Compound] Ketone+NaBH4Ethanol[(13S,17R)-Compound] Alcohol\text{[(13S,17R)-Compound] Ketone} + \text{NaBH}_4 \xrightarrow{\text{Ethanol}} \text{[(13S,17R)-Compound] Alcohol}

  • Significance : Reduction of ketones is a standard step in steroid chemistry to modify biological activity .

Hydrogenation of Double Bonds

The cyclopenta[a]phenanthren system may contain double bonds amenable to hydrogenation. For example, palladium-on-carbon (Pd/C) in ethanol could saturate unsaturated regions, altering the molecule’s conformation and receptor binding affinity.

  • Reaction :
    [(13S,17R)-Compound]+H2Pd/C, EtOHHydrogenated Derivative\text{[(13S,17R)-Compound]} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{Hydrogenated Derivative}

  • Example : Analogous hydrogenation reactions in steroid chemistry (e.g., converting 16-methylene-pregn-4-ene-3,20-dione to 6α-methyl derivatives).

Nucleophilic Addition to the Ketone

The 3-oxo group can participate in nucleophilic addition reactions (e.g., Grignard reagents or enolate formation), potentially introducing new substituents.

  • Reaction :
    [(13S,17R)-Compound] Ketone+RMgXEtherAlcohol Adduct\text{[(13S,17R)-Compound] Ketone} + \text{RMgX} \xrightarrow{\text{Ether}} \text{Alcohol Adduct}

Data Table: Functional Groups and Likely Reactivity

Functional Group Chemical Reaction Conditions Outcome
Acetate Ester (−OC(=O)CH₃)HydrolysisAcid/ Base (e.g., HCl, NaOH)Alcohol + Acetic Acid
Ketone (C=O)Reduction (e.g., NaBH₄)EthanolSecondary Alcohol
Double BondsHydrogenationPd/C, H₂, EtOHSaturated Derivative
Carbonyl GroupNucleophilic Addition (e.g., Grignard)RMgX, EtherAlcohol Adduct

Research Findings and Context

  • Synthetic Utility : The compound’s structural similarity to progestins like 16-MAPA (16-methylene-17α-hydroxyprogesterone acetate) suggests it may serve as a precursor for modified steroid derivatives.

  • Pharmacological Relevance : While direct data on its biological activity are sparse, its progestational potential aligns with related compounds, which exhibit receptor-binding properties .

  • Steroid Chemistry : Reactions such as hydrogenation and ketone reduction are well-established in steroid synthesis to modulate stability and bioavailability .

Scientific Research Applications

Hormonal Therapy

One of the primary applications of this compound is in the field of hormonal therapy. Its structure is similar to that of natural steroid hormones, making it a candidate for use in hormone replacement therapies. Research indicates that derivatives of this compound can modulate estrogen receptor activity, which is crucial for treating conditions like menopause-related symptoms and certain types of breast cancer .

Antitumor Activity

Studies have shown that compounds with similar structures exhibit antitumor properties. For instance, they can inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in tumor growth. The potential for this compound to be developed into a therapeutic agent for cancer treatment is under investigation .

Enzyme Interaction Studies

The compound's unique structural features allow it to interact with various enzymes and receptors. Research has focused on its ability to act as an inhibitor or modulator of enzymes involved in metabolic processes. Such interactions are essential for understanding the biochemical pathways that govern steroid metabolism and its implications in diseases such as obesity and diabetes .

Drug Development

This compound serves as a scaffold for drug design due to its ability to mimic natural steroid frameworks. Researchers are exploring modifications to enhance its bioactivity and selectivity towards specific biological targets. This approach could lead to the development of novel therapeutics with improved efficacy and reduced side effects compared to existing treatments .

Environmental Risk Assessment

Given the increasing concern over endocrine disruptors in the environment, compounds like [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate are being studied for their environmental impact. Research includes assessing their persistence in ecosystems and potential effects on wildlife through hormonal disruption mechanisms .

Case Studies

Study FocusFindingsReference
Hormonal ModulationDemonstrated ability to modulate estrogen receptor activity in vitro
Antitumor EfficacyInhibition of cancer cell proliferation through targeted signaling pathways
Enzyme InhibitionIdentified as a potential inhibitor of key metabolic enzymes
Environmental ImpactEvaluated for persistence and biological effects on aquatic organisms

Mechanism of Action

The mechanism of action of [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets. It acts on hormone receptors, modulating their activity and influencing various physiological processes. The pathways involved include binding to steroid receptors and altering gene expression, leading to changes in cellular function .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Key Substituents Stereochemistry LogP Bioactivity
Target Compound C₂₃H₃₂O₅ 17-Acetyl, 6,13-Me, 3-keto (13S,17R) 3.2 Not reported (structural analog)
Chlormadinone Acetate (7759-35-5) C₂₃H₂₉ClO₄ 17-Acetyl, 6-Cl, 10,13-Me (8R,9S,10R,13S,14S) 4.1 Progestogenic activity
Fluorometholone Acetate C₂₄H₃₁FO₅ 17-Acetyl, 6-F, 9(11)-diene (6S,10S,13S,14S,17R) 2.8 Anti-inflammatory
Estrone Derivatives C₁₈H₂₂O₂ 3-Hydroxy, 13-Me (8R,9S,13S,14S) 2.5 Estrogenic activity
Plant-Derived Cyclopenta[a]phenanthrene C₂₉H₄₈O₂ 17-Alkyl side chain, 3-OH (3S,10R,13R,17R) 6.7 Antimicrobial, cytotoxic

Key Research Findings

Substituent Impact: Chlorine at C6 (chlormadinone) enhances progestogenic activity by 20-fold compared to non-halogenated analogs . Fluorine at C6 (fluorometholone) reduces glucocorticoid receptor off-target effects . Methyl Groups at C6/C13 in the target compound may improve metabolic stability but reduce receptor affinity .

Stereochemical Sensitivity :

  • Inversion of C17 configuration from R to S in related compounds abolishes 95% of bioactivity .

Safety Limitations :

  • Acetylated steroids with LogP >3.5 show increased dermal absorption risks, necessitating formulation controls .

Biological Activity

The compound [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule with notable biological properties. This article reviews its biological activity based on various studies and sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Weight : Approximately 642.9 g/mol
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 6
  • Rotatable Bonds : 3

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts including anti-inflammatory effects and potential therapeutic applications in various diseases.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome pathway which is crucial in the pathogenesis of several inflammatory diseases. In particular:

  • Case Study : A study demonstrated that the administration of the compound in a model of acute brain injury reduced the levels of pro-inflammatory cytokines such as IL-1β and IL-18 .

Anticancer Activity

There is emerging evidence suggesting that the compound may possess anticancer properties:

  • Mechanism : The compound has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects:

  • Research Findings : In models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, it was noted that treatment with the compound led to improved cognitive functions and reduced neuronal death .

Data Table

Biological ActivityObservationsReferences
Anti-inflammatoryInhibition of NLRP3 inflammasome; reduced cytokines
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveImproved cognitive functions in neurodegenerative models

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves (tested for permeation resistance), chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : For aerosol-prone procedures, employ NIOSH-approved P95 respirators (US) or EN 143-compliant P1 masks (EU) .
  • Ventilation : Ensure fume hoods with ≥100 ft/min face velocity for procedures generating dust or vapors .
  • Emergency Protocols : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion/inhalation .

Q. How can researchers address missing physicochemical data (e.g., solubility, melting point) for this compound?

  • Methodological Answer :

  • Experimental Determination :
  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen .
  • Solubility : Perform shake-flask assays in triplicate using USP buffers (pH 1.2–7.4) and HPLC quantification .
  • Computational Estimation : Employ QSPR models (e.g., ACD/Labs) to predict logP and solubility based on structural analogs .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase of methanol:water (75:25 v/v), and UV detection at 240 nm .
  • NMR : Acquire ¹H/¹³C spectra in CDCl₃ at 400 MHz; compare peaks to reference spectra of related steroidal acetates .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield of the target compound?

  • Methodological Answer :

  • Catalysis Screening : Test Pd/C (1–5% loading) or Raney nickel in acetylation steps under H₂ (1–3 atm) .
  • Solvent Optimization : Compare reaction rates in THF vs. dichloromethane with triethylamine as base .
  • Byproduct Analysis : Use LC-MS to identify intermediates; adjust stoichiometry (e.g., acetic anhydride:substrate ratio from 1.2:1 to 2:1) .

Q. How to resolve contradictions in reported toxicological profiles (e.g., carcinogenicity vs. non-carcinogenic analogs)?

  • Methodological Answer :

  • In Vitro Assays : Conduct Ames tests (TA98/TA100 strains) with S9 metabolic activation to assess mutagenicity .
  • Structural Comparison : Overlay 3D structures (e.g., PyMOL) with IARC-classified compounds (e.g., steroidal estrogens) to identify risk motifs .
  • Dose-Response Studies : Use HepG2 cells for 72-hour cytotoxicity assays (MTT protocol) with IC₅₀ calculations .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer :

  • Degradation Studies : Accelerate stability testing at 40°C/75% RH for 6 months; monitor via HPLC for acetyl group hydrolysis .
  • Formulation : Encapsulate in nanostructured lipid carriers (NLCs) using glyceryl monostearate and oleic acid (85:15 ratio) to enhance shelf life .
  • Packaging : Store in amber glass vials under argon with molecular sieves (3 Å) to prevent oxidation/hydrolysis .

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